methyl 4-bromo-5-iodothiophene-2-carboxylate
Description
Significance of Halogenated Thiophene (B33073) Derivatives as Synthetic Intermediates in Organic Chemistry Research
Halogenated thiophene derivatives are foundational pillars in contemporary organic chemistry, prized for their utility as versatile synthetic intermediates. nih.gov The introduction of halogen atoms onto the thiophene ring serves two primary purposes: it modulates the electronic properties of the ring and provides reactive "handles" for further functionalization. beilstein-journals.org These halogen substituents are amenable to a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Kumada couplings, which are powerful methods for forming new carbon-carbon bonds. nih.govnih.gov
This reactivity makes halogenated thiophenes indispensable building blocks in the synthesis of a diverse range of complex organic molecules. In medicinal chemistry, the thiophene moiety is a common scaffold in pharmacologically active compounds, and halogenated precursors are crucial for developing new drugs, including insecticides and various pharmaceuticals. nih.govsigmaaldrich.comchemazone.com Furthermore, in the realm of materials science, these derivatives are essential for constructing π-conjugated systems. Such systems are integral to the development of advanced organic electronic materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nist.govtubitak.gov.tr The ability to strategically place halogens on the thiophene core allows chemists to fine-tune the resulting materials' electronic and photophysical properties. nist.gov
Role of the Ester Functionality in Modulating Reactivity and Applications of Thiophene Building Blocks
The presence of a methyl carboxylate (or ester) group on a halogenated thiophene, as seen in methyl 4-bromo-5-iodothiophene-2-carboxylate, plays a crucial role in defining the molecule's chemical behavior and utility. The ester group is electron-withdrawing, which deactivates the thiophene ring toward electrophilic aromatic substitution. However, its primary importance lies in its synthetic versatility.
The ester functionality is generally stable under the conditions of many cross-coupling reactions, meaning it can be carried through synthetic sequences without interference while the halogen sites are manipulated. This stability allows for the strategic construction of complex molecular architectures. Subsequently, the ester group can be readily transformed into other functional groups. For instance, it can be hydrolyzed to a carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. beilstein-journals.orgwikipedia.orggoogle.com This capability significantly expands the synthetic pathways available to chemists. In some specialized reactions, such as the Liebeskind-Srogl coupling, a thiophene-2-carboxylate (B1233283) moiety is an integral part of the copper(I) co-catalyst, highlighting the direct involvement of this functional group in facilitating certain transformations. google.com
Current Research Landscape of Dihalogenated Thiophene Esters as Versatile Molecular Scaffolds
Dihalogenated thiophene esters, such as this compound, represent a particularly valuable subclass of synthetic intermediates. The presence of two different halogens on the same thiophene ring opens the door for regioselective and sequential cross-coupling reactions. nih.gov Capitalizing on the differential reactivity of the carbon-halogen bonds (typically C-I > C-Br), chemists can selectively functionalize one position while leaving the other intact for a subsequent transformation.
This stepwise approach is a cornerstone of modern synthetic strategy, enabling the controlled and predictable assembly of highly substituted and unsymmetrical thiophene derivatives. Current research leverages these versatile scaffolds to create novel materials for organic electronics, where precise control over the molecular structure is paramount for achieving desired device performance. beilstein-journals.orgnist.gov Similarly, in pharmaceutical development, these building blocks allow for the systematic modification of different parts of a lead compound to optimize its biological activity and properties. The synthesis of functionalized polyhalogenated thiophenes remains an active and important area of chemical research.
Detailed Profile: this compound
This specific dihalogenated thiophene ester is a valuable research chemical. Its defined structure allows for selective functionalization, making it a useful building block in multi-step syntheses.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1047635-94-8 | sigmaaldrich.comgoogle.com |
| Molecular Formula | C₆H₄BrIO₂S | chemazone.com |
| Molecular Weight | 346.97 g/mol | sigmaaldrich.com |
| Appearance | Yellow solid |
A known synthetic route to this compound involves the direct iodination of its precursor, methyl 4-bromothiophene-2-carboxylate. In a typical procedure, the starting material is treated with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate a lithiated intermediate. This intermediate is then quenched with molecular iodine (I₂) to install the iodine atom at the 5-position of the thiophene ring.
Research Findings: Spectroscopic Data
| Type | Data |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.69 (s, 1H), 3.83 (s, 3H) |
Source:
The data indicates a singlet at 7.69 ppm corresponding to the single proton on the thiophene ring, and a singlet at 3.83 ppm for the three protons of the methyl ester group.
Interactive Data Table: Applications of Representative Halogenated Thiophenes
| Compound Class | Example Application(s) |
| Monobromothiophenes | Precursors for Suzuki coupling to form 5-arylthiophene-2-carboxamides and other biologically active molecules. wikipedia.orggoogle.com |
| Dibromothiophenes | Building blocks for synthesizing conjugated polymers for organic solar cells and intermediates for anti-tumor agents. nih.govbeilstein-journals.org |
| Trichlorothiophenes | Key intermediates in the manufacturing of novel insecticides. sigmaaldrich.comchemazone.com |
| Mixed Dihalothiophenes | Scaffolds for sequential, regioselective cross-coupling reactions to build complex functional materials. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-5-iodothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZOQOKZRYBPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Functionalization Strategies of Methyl 4 Bromo 5 Iodothiophene 2 Carboxylate
Selective Halogen Reactivity in Cross-Coupling Reactions
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of the synthetic utility of methyl 4-bromo-5-iodothiophene-2-carboxylate. In palladium-catalyzed cross-coupling reactions, the C-I bond is generally more reactive than the C-Br bond. This difference in reactivity allows for selective and sequential functionalization of the thiophene (B33073) core.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. libretexts.orgsemanticscholar.orgnih.gov In the case of this compound, the reaction can be tuned to selectively occur at the C-5 position (iodine) by carefully choosing the reaction conditions. The greater reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst allows for the selective displacement of iodine. jcu.edu.au
This selective coupling is typically achieved using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base (e.g., K₂CO₃, K₃PO₄) and a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O). nih.govd-nb.infomdpi.com By using a stoichiometric amount of the organoboron reagent, the reaction can be stopped after the initial coupling at the C-I bond, leaving the C-Br bond intact for subsequent transformations. nih.gov
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
Note: Data in this table is representative of typical Suzuki-Miyaura reactions on similar dihalogenated thiophenes and illustrates expected outcomes for this compound.
Similar to the Suzuki-Miyaura reaction, the Stille coupling, which utilizes organotin reagents, can also be performed selectively on this compound. wikipedia.org The underlying principle of higher reactivity of the C-I bond remains the same. The reaction involves a palladium catalyst to couple the organostannane with the aryl halide. msu.edu A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups. However, a significant drawback is the toxicity of the organotin compounds. wikipedia.org
Selective coupling at the C-5 position can be achieved under relatively mild conditions, preserving the C-4 bromine for further synthetic manipulations.
The term "orthogonal reactivity" refers to the ability to selectively react one functional group in the presence of another. The bromine and iodine substituents on the thiophene ring of this compound exhibit this property. The C-I bond is more readily cleaved by palladium catalysts in cross-coupling reactions due to its lower bond dissociation energy compared to the C-Br bond.
This differential reactivity allows for a two-step functionalization strategy:
Step 1: Selective cross-coupling at the C-5 position (iodine).
Step 2: Subsequent cross-coupling at the C-4 position (bromine), often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system).
This stepwise approach provides a powerful route to unsymmetrically disubstituted thiophenes, which are valuable intermediates in materials science and medicinal chemistry.
The selective reactivity of the C-I bond can also be exploited in other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions.
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgthieme-connect.debeilstein-journals.org It is anticipated that under controlled conditions, this compound would undergo Heck coupling selectively at the C-5 position. youtube.comnih.gov
The Sonogashira reaction is a coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.govrsc.org This reaction is a reliable method for the formation of C(sp²)-C(sp) bonds. nih.gov For this compound, Sonogashira coupling would be expected to proceed preferentially at the C-I bond, allowing for the introduction of an alkynyl substituent at the C-5 position while retaining the bromine at C-4. nih.govrsc.org
Table 2: Expected Selectivity in Various Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Expected Primary Site of Reaction |
|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | C-5 (Iodine) |
| Stille | Organotin Reagent | C-5 (Iodine) |
| Heck | Alkene | C-5 (Iodine) |
Nucleophilic Substitution Reactions on the Halogenated Thiophene Core
Direct nucleophilic aromatic substitution (SₙAr) on the thiophene ring of this compound is generally challenging. The SₙAr mechanism requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. While the methyl carboxylate group is electron-withdrawing, it is not typically sufficient to facilitate SₙAr reactions with common nucleophiles under standard conditions.
For SₙAr to occur on thiophene rings, much stronger activating groups, such as a nitro group, are usually necessary. nih.govpleiades.onlinelookchem.com Therefore, attempts to displace the bromine or iodine atoms of this compound with nucleophiles like amines, alkoxides, or thiolates are unlikely to be successful without the use of a transition metal catalyst.
Directed Metalation and Subsequent Electrophilic Quenching Reactions (e.g., Lithiation Protocols)
Directed metalation, particularly through halogen-metal exchange, offers an alternative pathway for the functionalization of this compound. This method involves treating the substrate with an organolithium reagent, such as n-butyllithium (n-BuLi), typically at low temperatures (-78 °C). mdpi.comresearchgate.net
The iodine atom is more susceptible to halogen-metal exchange than the bromine atom. Therefore, treatment with one equivalent of an organolithium reagent is expected to selectively form the 5-lithiated thiophene intermediate. This highly reactive organometallic species can then be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups at the C-5 position. whiterose.ac.uk
Table 3: Potential Electrophiles for Quenching the 5-Lithiated Intermediate
| Electrophile | Functional Group Introduced |
|---|---|
| CO₂ | Carboxylic acid |
| DMF | Aldehyde |
| R₂CO (Ketone) | Tertiary alcohol |
| RCHO (Aldehyde) | Secondary alcohol |
| RSSR | Thioether |
This lithiation-electrophilic quench sequence provides a complementary method to palladium-catalyzed cross-coupling for the selective functionalization at the C-5 position.
Transformation of the Ester Moiety
The methyl ester group at the C2 position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of different functional groups.
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This is typically achieved through saponification, which involves hydrolysis under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This process yields 4-bromo-5-iodothiophene-2-carboxylic acid, a key intermediate for further derivatization, such as amide bond formation.
Commonly employed conditions for this transformation are summarized in the table below. The choice of base and solvent system can be optimized to ensure complete conversion and minimize side reactions.
| Reagent | Solvent System | Typical Temperature | Product |
| Sodium Hydroxide (NaOH) | Methanol (B129727)/Water | Room Temperature to Reflux | 4-bromo-5-iodothiophene-2-carboxylic acid |
| Lithium Hydroxide (LiOH) | Tetrahydrofuran (THF)/Water | Room Temperature | 4-bromo-5-iodothiophene-2-carboxylic acid |
| Potassium Hydroxide (KOH) | Ethanol/Water | Reflux | 4-bromo-5-iodothiophene-2-carboxylic acid |
Transesterification allows for the conversion of the methyl ester into other esters by exchanging the alkoxy group. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide (e.g., sodium ethoxide) acts as the nucleophile. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the incoming alkoxy group is typically used as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating attack by a different alcohol. masterorganicchemistry.com
| Catalyst Type | Reagent/Solvent | Expected Product |
| Base (e.g., NaOEt) | Ethanol (EtOH) | Ethyl 4-bromo-5-iodothiophene-2-carboxylate |
| Base (e.g., NaOiPr) | Isopropanol (iPrOH) | Isopropyl 4-bromo-5-iodothiophene-2-carboxylate |
| Acid (e.g., H₂SO₄) | Benzyl Alcohol | Benzyl 4-bromo-5-iodothiophene-2-carboxylate |
The carboxylate group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Primary Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. masterorganicchemistry.comucalgary.ca The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or THF, followed by an aqueous or acidic workup to yield (4-bromo-5-iodothiophen-2-yl)methanol. libretexts.org
Partial Reduction to Aldehyde: A partial reduction to form 4-bromo-5-iodothiophene-2-carbaldehyde can be achieved using a sterically hindered and less reactive hydride reagent. masterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.com The reaction must be performed at low temperatures, typically -78 °C, to prevent over-reduction to the alcohol. commonorganicchemistry.comorganic-synthesis.com At this temperature, a stable tetrahedral intermediate is formed, which collapses to the aldehyde upon workup. reddit.com
| Reagent | Solvent | Temperature | Primary Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | Room Temperature | (4-bromo-5-iodothiophen-2-yl)methanol |
| Diisobutylaluminum Hydride (DIBAL-H) | Dichloromethane or Toluene | -78 °C | 4-bromo-5-iodothiophene-2-carbaldehyde |
Electrophilic Aromatic Substitution Reactions on the Thiophene Ring (considering substituent effects)
Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), typically at the C2 and C5 positions. pearson.comyoutube.com However, in this compound, these positions, along with the C4 position, are already substituted. The only available position for substitution is C3.
The feasibility of an EAS reaction at the C3 position is significantly influenced by the electronic effects of the existing substituents.
-COOCH₃ group (at C2): This is a moderately deactivating group and acts as a meta-director. It withdraws electron density from the ring, making it less nucleophilic.
-Br (at C4) and -I (at C5): Halogens are deactivating groups due to their inductive effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.
The cumulative effect of these three deactivating groups makes the thiophene ring, and particularly the C3 position, highly electron-deficient and thus very unreactive towards electrophiles. The C3 position is electronically deactivated by the adjacent ester group and sterically hindered by the neighboring bromine atom. Therefore, forcing conditions would be required to achieve any electrophilic substitution at this position, and such reactions are expected to proceed with low yield and selectivity.
| Substituent | Position | Electronic Effect | Directing Influence on C3 |
| -COOCH₃ | C2 | Deactivating | Deactivating (meta-director) |
| -Br | C4 | Deactivating | Activating (ortho-director) |
| -I | C5 | Deactivating | Deactivating (para-director) |
Applications in Advanced Organic Materials and Supramolecular Chemistry
As Precursors for π-Conjugated Systems in Organic Electronics
The development of organic electronics relies on materials with extensive π-conjugated systems that facilitate charge transport. The specific structure of methyl 4-bromo-5-iodothiophene-2-carboxylate makes it an ideal candidate for constructing such systems through controlled polymerization and coupling reactions.
The synthesis of well-defined oligothiophenes and regioregular polythiophenes is critical for optimizing the performance of organic electronic devices. The presence of two different halogen atoms on the thiophene (B33073) ring of this compound is its most significant feature for synthetic chemistry. The carbon-iodine (C-I) bond is generally more reactive and susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (such as Suzuki or Stille reactions) than the more stable carbon-bromine (C-Br) bond. nih.gov
This differential reactivity allows for selective, sequential cross-coupling reactions. For instance, a Suzuki coupling could be performed selectively at the 5-position (C-I) while leaving the 4-position (C-Br) intact. The resulting molecule can then be subjected to a second, different coupling reaction at the C-Br position. This stepwise approach provides precise control over the final structure of oligomers, allowing for the creation of complex, non-symmetrical molecules that would be difficult to synthesize using di-bromo or di-iodo precursors alone. nih.gov This methodology is a cornerstone in the synthesis of advanced, functional π-conjugated materials. mdpi.com
Table 1: Relative Reactivity of Halides in Palladium-Catalyzed Cross-Coupling
This table illustrates the generally accepted reactivity trend for common organic halides in Suzuki and Stille coupling reactions, which enables the selective functionalization of molecules like this compound.
| Halogen Bond | Relative Reactivity | Typical Coupling Conditions |
| Carbon-Iodine (C-I) | Highest | Mild temperatures, various Pd catalysts |
| Carbon-Bromine (C-Br) | Intermediate | Higher temperatures, more active catalysts |
| Carbon-Chloride (C-Cl) | Lowest | Requires specialized, bulky phosphine (B1218219) ligands |
Building Blocks for Organic Semiconductors
Oligothiophenes and polythiophenes derived from functionalized monomers are the core components of many organic semiconductors. cmu.edu The incorporation of a precursor like this compound can significantly influence the electronic properties of the resulting polymer. The methyl carboxylate (-COOCH₃) group is an electron-withdrawing group, which can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. nih.govresearchgate.net
Lowering the HOMO level can increase the material's stability against oxidation (air stability) and increase the open-circuit voltage (Voc) in organic photovoltaic devices. nih.govresearchgate.net Furthermore, the ester group can be chemically modified after polymerization, for instance, by hydrolysis to a carboxylic acid. This post-polymerization modification allows for further tuning of properties, such as solubility or interfacial energy, which are critical for device performance. d-nb.info
Contribution to Organic Electronic and Optoelectronic Devices Research
The polymers and oligomers synthesized from this compound are designed for direct integration into the active layers of various optoelectronic devices.
In OLEDs, the color and efficiency of light emission are determined by the molecular structure of the materials in the emissive layer. Thiophene-based polymers are known to be efficient light emitters, particularly in the yellow-to-red part of the visible spectrum. pkusz.edu.cn By incorporating monomers derived from this compound into a copolymer, it is possible to fine-tune the polymer's band gap and, consequently, its emission color. mdpi.com The electron-withdrawing nature of the ester group can be used to adjust the HOMO/LUMO levels to improve charge injection and balance within the OLED device stack, potentially leading to higher efficiencies. beilstein-journals.org
Table 2: Representative Performance of Thiophene-Based Organic Solar Cells
This table shows typical performance metrics for OPV devices using different types of polythiophene derivatives as the donor material. The values provide context for the performance targets for new materials derived from advanced precursors.
| Donor Polymer Type | Acceptor | Open-Circuit Voltage (V) | Power Conversion Efficiency (%) |
| P3HT (Poly(3-hexylthiophene)) | PCBM | ~0.6 | 3-4% |
| Ester-Functionalized Polythiophene | PCBM | >0.75 | 2-5% nih.gov |
| Thienothiophene Copolymer | Fullerene Derivative | ~0.8 - 0.9 | 7-10% |
Active Layer Development for Field-Effect Transistors (FETs)
Organic field-effect transistors (OFETs) require semiconductor materials with high charge carrier mobility. The performance of polythiophene-based OFETs is highly dependent on the polymer's ability to self-assemble into well-ordered, crystalline domains in the solid state. nih.gov The functional groups on the thiophene monomer play a crucial role in influencing this molecular packing.
The methyl carboxylate group on the precursor can influence intermolecular interactions and the resulting thin-film morphology of the final polymer. While bulky side chains are often used to enhance solubility, polar groups like esters can modify the packing structure and the electronic coupling between polymer chains, which directly impacts charge transport and mobility. ntu.edu.tw The ability to precisely control polymer structure through sequential coupling allows for the design of materials with optimized morphology for high-performance FETs. nih.gov
Integration into Covalent Organic Frameworks (COFs) Research
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising for applications in gas storage, catalysis, and electronics. Thiophene-based COFs are of particular interest due to their inherent electronic properties. The synthesis of these frameworks often relies on the use of rigid, geometrically defined building blocks, or linkers, that can be stitched together through strong covalent bonds.
Table 1: Potential Thiophene-Based COF Linkers Derived from this compound
| Linker Type | Synthetic Strategy | Potential Application |
|---|---|---|
| Dicarboxylic Acid | Sequential carbonylation or Grignard reactions | Linker for MOF and COF synthesis |
| Diamine | Buchwald-Hartwig amination | Imine- or amide-linked COFs |
| Diboronic Acid | Sequential Miyaura borylation | Boronate ester-linked COFs |
| Dialdehyde | Sequential formylation reactions | Imine-linked COFs |
Development of Chemical Sensors and Fluorescent Probes Based on Thiophene Derivatives
Thiophene-containing π-conjugated systems are excellent candidates for the development of chemical sensors and fluorescent probes. Their fluorescence properties are often sensitive to the local environment and can be modulated by the presence of specific analytes, such as metal ions or anions.
This compound can serve as a foundational molecule for the synthesis of such sensors. Through cross-coupling reactions, extended π-conjugated systems incorporating chelating moieties can be constructed. For instance, a Sonogashira coupling could be used to introduce an alkyne-linked recognition unit, while the remaining halogen could be used to attach a solubilizing group or another signaling unit. The thiophene ring acts as a crucial component of the fluorophore, and its interaction with the analyte through the chelating group can lead to a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response).
Table 2: Examples of Thiophene-Based Fluorescent Probes and their Detection Mechanisms
| Probe Structure | Target Analyte | Sensing Mechanism |
|---|---|---|
| Thiophene-bipyridine conjugate | Transition metal ions | Photoinduced Electron Transfer (PET) |
| Thiophene-crown ether derivative | Alkali metal ions | Intramolecular Charge Transfer (ICT) |
| Oligothiophene with Schiff base | Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions |
Research has shown that thiophene-based probes can exhibit high sensitivity and selectivity for various ions. For example, a thiophene-thiophene conjugate has been developed as an ultrasensitive fluorescent probe for heavy-metal ions like Zn²⁺, Cd²⁺, Cu²⁺, and Hg²⁺. researchgate.net Similarly, other thiophene derivatives have been utilized for the detection of zinc ions in biological systems. nih.gov
Utilization in the Construction of Supramolecular Architectures
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. Thiophene-containing molecules are known to self-assemble into well-defined nanostructures, such as nanowires, nanoparticles, and 2D crystals. nih.gov This self-assembly is driven by a combination of π-π stacking interactions between the thiophene rings and other intermolecular forces.
This compound provides a versatile scaffold for creating molecules designed for supramolecular assembly. By strategically replacing the halogen atoms with different functional groups, the balance of intermolecular forces can be precisely tuned to control the self-assembly process. For example, introducing long alkyl chains can promote van der Waals interactions and influence the packing of the molecules, while adding hydrogen-bonding motifs like amides or carboxylic acids can lead to the formation of specific, directional interactions. This control over molecular assembly is crucial for the bottom-up fabrication of functional organic nanomaterials.
In one study, the controllable self-assembly of a thiophene-based π-conjugated molecule was investigated, demonstrating the formation of different morphologies, from nanoparticles to fibers, depending on the solvent conditions. mdpi.com Furthermore, the incorporation of these molecules into host-guest complexes with pillar mdpi.comarenes led to the construction of a white-light emitting system. mdpi.com
Computational and Theoretical Investigations
Quantum Chemical Studies on Methyl 4-Bromo-5-Iodothiophene-2-carboxylate
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing novel or complex organic molecules. These methods model the electronic structure to predict a variety of molecular properties from first principles.
The electronic structure of a molecule is key to its stability and reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity.
For this compound, DFT calculations would be used to determine these energy levels. The results would elucidate how the electron-withdrawing carboxylate group and the halogen substituents (bromo and iodo) influence the electronic distribution and energy of the frontier orbitals. Such studies on similar thiophene (B33073) derivatives often show that halogen substitution can significantly lower the HOMO and LUMO energy levels. mdpi.comresearchgate.net
Table 1: Hypothetical Frontier Orbital Energies for this compound This table is illustrative of typical data obtained from DFT calculations and is not based on published experimental or computational results for this specific molecule.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.4 | ELUMO - EHOMO |
Quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack on the molecule by analyzing parameters like the Molecular Electrostatic Potential (MEP) and Fukui functions. The MEP map visualizes the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the carboxylate group would be expected to be regions of negative potential, while the hydrogen atoms and the areas around the halogens might show positive potential.
Furthermore, these calculations can be used to model entire reaction pathways, determining the transition state structures and activation energies. This is invaluable for elucidating reaction mechanisms, such as those involved in further functionalization of the thiophene ring via cross-coupling reactions where the bromo or iodo groups are displaced.
Theoretical calculations are widely used to simulate and help interpret experimental spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental data, can confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govmaterialsciencejournal.org This provides insight into the electronic transitions, such as π → π* transitions within the thiophene ring.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies correspond to the absorption peaks in an IR spectrum and are used to assign specific peaks to the vibrations of functional groups, such as the C=O stretch of the ester.
Table 2: Illustrative Predicted Spectroscopic Data This table presents typical data formats for simulated spectroscopic properties and is not based on published results for this specific molecule.
| Spectroscopy | Parameter | Predicted Value | Functional Group |
|---|---|---|---|
| 1H NMR | Chemical Shift (δ) | 7.5 ppm | Thiophene Ring H |
| 13C NMR | Chemical Shift (δ) | 162 ppm | Carbonyl Carbon (C=O) |
| IR | Vibrational Frequency | 1720 cm-1 | C=O Stretch |
| UV-Vis | λmax | 280 nm | π → π* transition |
Molecular Modeling and Simulation Approaches for Conformational Analysis
Even relatively rigid molecules like substituted thiophenes can exhibit different conformations, particularly concerning the orientation of substituents. For this compound, the primary conformational flexibility would involve the rotation around the C2-carboxyl bond. Molecular modeling techniques, from simple potential energy surface (PES) scans to more complex molecular dynamics simulations, can be used to identify the most stable conformers and the energy barriers between them. nih.govdocumentsdelivered.com Understanding the preferred conformation is crucial as it can influence the molecule's crystal packing and its interactions with other molecules.
Predictive Modeling for Guiding Synthetic Pathways and Optimizing Yields
Computational chemistry is increasingly used to guide synthetic organic chemistry. By modeling potential synthetic routes, chemists can predict the feasibility of a reaction and identify potential side products. For instance, in the synthesis of complex thiophene-based polymers or materials where this compound might be a monomer or intermediate, modeling can help predict the outcomes of polymerization reactions. mdpi.com By calculating the relative stability of intermediates and the energy barriers of different reaction pathways, computational models can help in selecting the optimal reaction conditions (temperature, catalyst, solvent) to maximize the yield of the desired product and minimize waste.
Future Research Directions and Emerging Perspectives
Development of More Efficient and Sustainable Synthetic Methodologies
The advancement of applications for methyl 4-bromo-5-iodothiophene-2-carboxylate is intrinsically linked to the availability of efficient and sustainable methods for its synthesis. Current synthetic routes for polysubstituted thiophenes often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on developing greener synthetic pathways that prioritize atom economy, energy efficiency, and the use of environmentally benign reagents and solvents.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| C-H Activation/Halogenation | Reduced step count, improved atom economy | Development of regioselective catalysts |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Optimization of reaction conditions for compatibility |
| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact | Catalyst design and screening |
| Flow Chemistry | Enhanced safety, scalability, and control | Reactor design and process optimization |
Exploration of Novel Functional Derivatives through Chemo- and Regioselective Transformations
The presence of three distinct functional handles—a bromine atom, an iodine atom, and a methyl carboxylate group—on the thiophene (B33073) ring of this compound offers a rich playground for synthetic chemists. The differential reactivity of the C-Br and C-I bonds in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allows for the stepwise and regioselective introduction of various aryl, heteroaryl, or acetylenic moieties. This opens the door to the creation of a vast library of novel thiophene derivatives with precisely controlled molecular architectures.
Future research will undoubtedly focus on exploiting this differential reactivity to construct complex conjugated systems. For instance, selective coupling at the more reactive C-I position, followed by a subsequent transformation at the C-Br position, would enable the synthesis of unsymmetrical bi- or terthiophenes. Furthermore, the methyl carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, esters, or ketones, further expanding the molecular diversity.
| Reaction Type | Functional Group Targeted | Potential Novel Derivatives |
| Suzuki Coupling | C-I, then C-Br | Aryl- and heteroaryl-substituted thiophenes |
| Stille Coupling | C-I, then C-Br | Stannylated intermediates for further coupling |
| Sonogashira Coupling | C-I, then C-Br | Ethynyl-linked conjugated systems |
| Hydrolysis/Amidation | Methyl carboxylate | Thiophene-based amides and peptides |
Advanced Materials Integration and Performance Optimization in Device Applications
The true potential of this compound and its derivatives lies in their integration into advanced functional materials. Thiophene-based polymers and small molecules are already widely used in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The unique substitution pattern of this compound could lead to materials with improved performance characteristics.
For instance, the introduction of specific functional groups via the bromo and iodo positions can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, which is crucial for optimizing charge injection and transport in electronic devices. Furthermore, the ability to create well-defined, regioregular polymers from this monomer could lead to materials with enhanced charge carrier mobility. Future research will focus on the synthesis of novel polymers and small molecules derived from this compound and the systematic investigation of their structure-property relationships in various device architectures.
| Device Application | Key Material Property to Optimize | Role of the Thiophene Derivative |
| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility, on/off ratio | Monomer for regioregular conductive polymers |
| Organic Photovoltaics (OPVs) | Power conversion efficiency, open-circuit voltage | Donor or acceptor material with tunable energy levels |
| Organic Light-Emitting Diodes (OLEDs) | Emission color, quantum efficiency | Host or emissive layer material |
| Chemical Sensors | Sensitivity, selectivity | Functionalized surface for analyte interaction |
Interdisciplinary Research Opportunities in Hybrid Materials Science
The versatility of this compound extends beyond organic electronics into the realm of hybrid materials science. The functional groups on the thiophene ring can serve as anchor points for grafting onto inorganic nanoparticles, such as quantum dots or metal oxides, creating novel organic-inorganic hybrid materials. These materials can exhibit synergistic properties, combining the processability and electronic tunability of the organic component with the unique optical or catalytic properties of the inorganic component.
For example, thiophene-functionalized quantum dots could be developed for applications in bioimaging or light-harvesting. Similarly, hybrid materials incorporating metal oxides could find use in photocatalysis or as advanced sensor platforms. This area of research necessitates a highly interdisciplinary approach, bringing together expertise from synthetic chemistry, materials science, physics, and engineering to design, synthesize, and characterize these complex materials and explore their full potential in a wide range of applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 4-bromo-5-iodothiophene-2-carboxylate, and how can side reactions like over-halogenation be minimized?
- Methodological Answer : The synthesis typically involves sequential halogenation of a thiophene carboxylate precursor. For bromination, N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C is effective. Iodination can proceed via electrophilic substitution using iodine monochloride (ICl) under controlled conditions (e.g., −10°C to prevent diiodination). Automated reactors or continuous flow systems improve reproducibility and yield by maintaining precise temperature and stoichiometric control . Purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how do halogen substituents affect spectral data?
- Methodological Answer :
- NMR : The deshielding effect of iodine and bromine splits signals in H NMR (e.g., thiophene protons appear as doublets or triplets due to coupling with adjacent halogens). C NMR shows distinct carbonyl (C=O) and halogenated carbon shifts (C-Br: ~110 ppm; C-I: ~95 ppm) .
- IR : Strong C=O stretch (~1700 cm) and C-Br/C-I vibrations (500–700 cm) confirm functional groups.
- Mass Spectrometry : ESI-MS exhibits [M+H] peaks, with isotopic patterns reflecting bromine (Br/Br) and iodine (I) .
Advanced Research Questions
Q. How can regioselectivity be controlled in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?
- Methodological Answer : Bromine and iodine differ in leaving-group ability (I > Br). For selective coupling at iodine, use palladium catalysts (e.g., Pd(PPh)) with mild bases (NaCO) in THF/water at 60°C. To target bromine, employ stronger bases (CsCO) and higher temperatures (80–100°C). Monitoring via TLC or LC-MS ensures reaction progression. Computational modeling (DFT) predicts reactivity by analyzing electron density at halogen sites .
Q. What strategies resolve contradictions in crystallographic data for this compound, particularly regarding ring puckering and halogen interactions?
- Methodological Answer :
- X-ray Diffraction : Refine structures using SHELXL (for small molecules) to model thermal motion and disorder. ORTEP-3 visualizes puckering parameters (amplitude, phase) defined by Cremer-Pople coordinates .
- Electron Density Analysis : Multipole refinement (e.g., with MoPro) quantifies halogen bonding. Iodine’s larger van der Waals radius increases steric strain, affecting ring planarity .
- Validation Tools : CheckCIF/PLATON identifies geometric outliers (e.g., abnormal Br···I distances) .
Q. How do solvent and temperature influence the stability of this compound during storage and reactions?
- Methodological Answer :
- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Avoid DMSO or DMF long-term due to hygroscopicity; anhydrous THF or acetonitrile is preferred .
- Reactivity : In polar solvents (e.g., DMF), iodine may undergo solvolysis. Low-temperature (−20°C) reaction conditions stabilize the compound during nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
